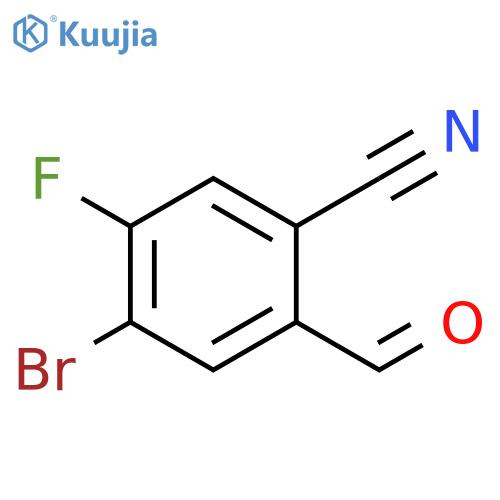

Cas no 2248345-40-4 (4-Bromo-5-fluoro-2-formylbenzonitrile)

4-Bromo-5-fluoro-2-formylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2248345-40-4

- EN300-6505553

- 4-bromo-5-fluoro-2-formylbenzonitrile

- 4-Bromo-5-fluoro-2-formylbenzonitrile

-

- インチ: 1S/C8H3BrFNO/c9-7-1-6(4-12)5(3-11)2-8(7)10/h1-2,4H

- InChIKey: SIRNZKFMOVICKY-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC(F)=C(Br)C=C1C=O

計算された属性

- せいみつぶんしりょう: 226.93820g/mol

- どういたいしつりょう: 226.93820g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 40.9Ų

4-Bromo-5-fluoro-2-formylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505553-0.25g |

4-bromo-5-fluoro-2-formylbenzonitrile |

2248345-40-4 | 95.0% | 0.25g |

$1156.0 | 2025-03-14 | |

| Enamine | EN300-6505553-0.5g |

4-bromo-5-fluoro-2-formylbenzonitrile |

2248345-40-4 | 95.0% | 0.5g |

$1207.0 | 2025-03-14 | |

| Enamine | EN300-6505553-5.0g |

4-bromo-5-fluoro-2-formylbenzonitrile |

2248345-40-4 | 95.0% | 5.0g |

$3645.0 | 2025-03-14 | |

| Enamine | EN300-6505553-0.05g |

4-bromo-5-fluoro-2-formylbenzonitrile |

2248345-40-4 | 95.0% | 0.05g |

$1056.0 | 2025-03-14 | |

| Enamine | EN300-6505553-10.0g |

4-bromo-5-fluoro-2-formylbenzonitrile |

2248345-40-4 | 95.0% | 10.0g |

$5405.0 | 2025-03-14 | |

| Enamine | EN300-6505553-0.1g |

4-bromo-5-fluoro-2-formylbenzonitrile |

2248345-40-4 | 95.0% | 0.1g |

$1106.0 | 2025-03-14 | |

| Enamine | EN300-6505553-2.5g |

4-bromo-5-fluoro-2-formylbenzonitrile |

2248345-40-4 | 95.0% | 2.5g |

$2464.0 | 2025-03-14 | |

| Enamine | EN300-6505553-1.0g |

4-bromo-5-fluoro-2-formylbenzonitrile |

2248345-40-4 | 95.0% | 1.0g |

$1256.0 | 2025-03-14 |

4-Bromo-5-fluoro-2-formylbenzonitrile 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

4-Bromo-5-fluoro-2-formylbenzonitrileに関する追加情報

4-Bromo-5-fluoro-2-formylbenzonitrile: A Comprehensive Overview

4-Bromo-5-fluoro-2-formylbenzonitrile, also known by its CAS number 2248345-40-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 4-position, a fluorine atom at the 5-position, and a formyl group at the 2-position of a benzonitrile backbone. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.

The synthesis of 4-Bromo-5-fluoro-2-formylbenzonitrile involves a series of precise chemical reactions, often requiring multi-step processes to achieve the desired substitution pattern. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for producing this compound, reducing costs and improving yields. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize its synthesis. These methods are particularly important for large-scale production in industries such as pharmaceuticals and agrochemicals.

The physical and chemical properties of 4-Bromo-5-fluoro-2-formylbenzonitrile are well-documented, with studies focusing on its solubility, stability, and reactivity under different conditions. For instance, its high stability under thermal and oxidative conditions makes it suitable for use in harsh chemical environments. Additionally, the compound exhibits strong electronic effects due to the electron-withdrawing nature of the bromine and fluorine atoms, which influence its reactivity in various chemical transformations.

In terms of applications, 4-Bromo-5-fluoro-2-formylbenzonitrile has found significant use in the development of advanced materials. Recent studies have highlighted its potential as a precursor for synthesizing novel polymers and high-performance composites. For example, researchers have utilized this compound to create lightweight yet durable materials for aerospace applications. Its ability to undergo polymerization under controlled conditions makes it an attractive candidate for such purposes.

The compound also plays a crucial role in pharmaceutical research. Its unique structure allows it to serve as a building block for designing bioactive molecules with potential therapeutic applications. Recent findings suggest that derivatives of 4-Bromo-5-fluoro-2-formylbenzonitrile may exhibit anti-cancer properties by targeting specific cellular pathways. These discoveries underscore the importance of this compound in drug discovery efforts.

In the field of agrochemistry, 4-Bromo-5-fluoro-2-formylbenzonitrile has been explored as a component in herbicides and pesticides. Its ability to inhibit key enzymes involved in plant growth makes it a promising candidate for developing environmentally friendly agricultural chemicals. Ongoing research is focused on optimizing its efficacy while minimizing potential ecological impacts.

The latest research on 4-Bromo-5-fluoro-2-formylbenzonitrile has also delved into its role in catalytic processes. Scientists have discovered that this compound can act as an effective catalyst in certain organic reactions, enhancing reaction rates and selectivity. This finding opens new avenues for its application in industrial catalysis, particularly in the production of fine chemicals and specialty materials.

In conclusion, 4-Bromo-5-fluoro-2-formylbenzonitrile, with its CAS number 2248345-40-4, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as an essential component in modern chemical research and industry. As ongoing studies continue to uncover new potentials for this compound, its significance in scientific and industrial contexts is expected to grow further.

2248345-40-4 (4-Bromo-5-fluoro-2-formylbenzonitrile) 関連製品

- 1526729-35-0((3-chloro-2-fluorophenyl)methyl(pentyl)amine)

- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)

- 157405-32-8(8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-ONE)

- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)

- 65456-31-7(5-tert-butyl-2H-1,3-thiaselenole-2-thione)

- 460-13-9(Propane, 1-fluoro-(6CI,7CI,8CI,9CI))

- 1435935-87-7((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)

- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)

- 2228902-57-4(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2,2-difluoropropanoic acid)

- 1223716-80-0(N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide)